N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring and a dichlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 4-(cyanomethyl)aniline with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.
Reduction: Formation of 4-(aminomethyl)phenyl-2-(2,4-dichlorophenoxy)acetamide.
Substitution: Formation of various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, its interaction with DNA or proteins could induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-acetylphenyl)quinoline-3-carboxamide: Exhibits anticancer and anti-infective activities.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)salicylate: A hybrid compound with potential pharmacological applications.
Uniqueness
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide stands out due to its unique combination of a cyanomethyl group and a dichlorophenoxyacetamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N2O2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-6-15(14(18)9-12)22-10-16(21)20-13-4-1-11(2-5-13)7-8-19/h1-6,9H,7,10H2,(H,20,21) |
InChI Key |
CQRQPKNFLVRMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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